penitrem A is a natural product found in Mucor irregularis, Penicillium canescens, and other organisms with data available.
penitrem A
CAS No.: 12627-35-9
Cat. No.: VC21343696
Molecular Formula: C37H44ClNO6
Molecular Weight: 634.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 12627-35-9 |
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Molecular Formula | C37H44ClNO6 |
Molecular Weight | 634.2 g/mol |
IUPAC Name | (1S,2R,5S,6S,8R,9S,10R,12S,15R,16S,25R,27S,28R)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol |
Standard InChI | InChI=1S/C37H44ClNO6/c1-15(2)28-27(40)31-37(45-31)23(43-28)9-10-33(6)34(7)18(8-11-35(33,37)41)29-25-24-21(39-30(25)34)14-20(38)17-12-16(3)19-13-22(32(4,5)44-29)36(19,42)26(17)24/h14,18-19,22-23,27-29,31,39-42H,1,3,8-13H2,2,4-7H3/t18-,19+,22+,23-,27-,28+,29-,31+,33+,34+,35-,36+,37-/m0/s1 |
Standard InChI Key | JDUWHZOLEDOQSR-JKPSMKLGSA-N |
Isomeric SMILES | CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C7[C@H]5OC([C@H]8C[C@H]9[C@@]8(C1=C7C(=CC(=C1CC9=C)Cl)N6)O)(C)C)C)O)C)O |
SMILES | CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8(C1=C7C(=CC(=C1CC9=C)Cl)N6)O)(C)C)C)O)C)O |
Canonical SMILES | CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8(C1=C7C(=CC(=C1CC9=C)Cl)N6)O)(C)C)C)O)C)O |
Penitrem A, also known as tremortin, is a potent indole-diterpenoid mycotoxin produced by certain species of fungi, including Aspergillus, Claviceps, and Penicillium . It is primarily found on various plant species such as ryegrass and is known for its severe toxicological effects on both humans and animals. Penitrem A is one of several secondary metabolites synthesized following the production of paxilline in Penicillium crustosum .
Mechanism of Action
Penitrem A acts as a selective blocker of high-conductance Ca<sup>2+</sup>-activated potassium channels . This mechanism impairs GABAergic amino acid neurotransmission, leading to the spontaneous release of excitatory amino acids like glutamate and aspartate, as well as the inhibitory neurotransmitter γ-aminobutyric acid (GABA) . The imbalance in GABAergic signaling results in neurological disorders, including tremors associated with penitrem A poisoning.
Additionally, penitrem A induces the production of reactive oxygen species (ROS) in neutrophil granulocytes, causing tissue damage and hemorrhages in acute poisonings .
Synthesis
The synthesis of penitrem A in Penicillium crustosum involves several enzymes, including cytochrome P450 monooxygenases, FAD-dependent monooxygenases, acetyltransferases, an oxidoreductase, and a prenyltransferase . These enzymes are encoded by a gene cluster used in the synthesis of paxilline and other penitrems.
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Oxidoreductase: Reduces paxilline's ketone and adds a dimethylallyl group to its aromatic ring.
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Acetyltransferases: Remove the intermediate's hydroxyl group and reduce a nearby methyl group.
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Oxidative-transformation enzymes: Add hydroxyl groups and form various cyclic structures.
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Prenyltransferase: Forms dimethyl-cyclopentane and cyclobutane structures.
Toxicological Effects
Penitrem A poisoning in humans is associated with severe tremors, hyperthermia, nausea/vomiting, diplopia, and bloody diarrhea . In animals, symptoms include tremors, seizures, hyperthermia, ataxia, and nystagmus . Roquefortine C is often detected alongside penitrem A, serving as a potential biomarker for diagnosis .
Research Findings
Penitrem A has been studied extensively for its toxic effects and potential applications in research. It is primarily used as a tool to study neurological disorders due to its ability to induce tremors and other neurological symptoms .
Species | Effects of Penitrem A |
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Humans | Tremors, hyperthermia, nausea/vomiting, diplopia, bloody diarrhea |
Animals | Tremors, seizures, hyperthermia, ataxia, nystagmus |
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